Bienvenue dans la boutique en ligne BenchChem!

Remacemide

Epilepsy Anticonvulsant Therapeutic Index

Remacemide is a racemic, low-affinity NMDA receptor antagonist with a unique dual mechanism that also blocks voltage-dependent sodium channels. Its primary active metabolite, desglycinyl-remacemide, is >6-fold more potent at Na+ channels and 100-fold more potent at displacing MK-801 binding. This metabolic activation profile, combined with a favorable safety margin (lacking the psychotomimetic effects of high-affinity NMDA antagonists), makes it an essential tool for studying anticonvulsant mechanisms without cognitive impairment, rational polytherapy strategies in refractory epilepsy, and glutamatergic neurotoxicity pathways in ischemia models. For research use only; not for human use.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 135252-01-6
Cat. No. B146498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemacemide
CAS135252-01-6
Synonyms2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide
FPL 12924AA
FPL-12944AA
PR 934-423
PR-934-423
remacemide
remacemide monohydrochloride, (+-)-isome
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
InChIInChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
InChIKeyYSGASDXSLKIKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remacemide (CAS 135252-01-6): Low-Affinity NMDA Antagonist with Dual Sodium Channel Blockade for Seizure and Neuroprotection Research


Remacemide is a non-competitive, low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist with additional voltage-dependent sodium channel blocking properties [1]. It is a racemic mixture, with its primary active metabolite, desglycinyl-remacemide (AR-R12495XX), exhibiting significantly higher potency at NMDA receptors [2]. Remacemide has been extensively investigated in preclinical and clinical studies for epilepsy, Parkinson's disease, Huntington's disease, and acute ischemic stroke, with Phase III trials conducted but not leading to regulatory approval [1]. The compound is characterized by a favorable side effect profile relative to high-affinity NMDA antagonists, lacking the psychotomimetic and neuropathological effects common to that class [3].

Why Remacemide (CAS 135252-01-6) Cannot Be Replaced by Other NMDA Antagonists or Standard Antiepileptic Drugs in Research


Generic substitution with other NMDA antagonists or standard antiepileptic drugs (AEDs) fails due to Remacemide's unique combination of low-affinity NMDA antagonism and voltage-gated sodium channel blockade, a dual mechanism not replicated by compounds like memantine (pure NMDA antagonist) or lamotrigine (pure sodium channel blocker) [1]. Furthermore, Remacemide's active metabolite, desglycinyl-remacemide, is over 6-fold more potent at inhibiting sodium channels and 100-fold more potent at displacing MK-801 binding than the parent drug, a metabolic activation pathway that profoundly influences its net in vivo pharmacological profile [2]. Direct comparative studies in maximal electroshock (MES) seizure models reveal that Remacemide's therapeutic index and duration of protection differ markedly from conventional AEDs like phenytoin, carbamazepine, and valproate, and that its combination with these drugs produces unique pharmacokinetic and pharmacodynamic interactions that cannot be extrapolated from other agents [3].

Quantitative Differentiation of Remacemide (CAS 135252-01-6) from Key Comparators


Remacemide Therapeutic Index in MES Model vs. Phenytoin, Carbamazepine, Valproate, and Phenobarbital

In the rat maximal electroshock (MES) test, remacemide demonstrated a therapeutic index (TI = TD50/ED50) that was more favorable than phenobarbital and valproate, but less favorable than phenytoin and carbamazepine. Specifically, the TI for remacemide was reported to be >10, while for phenobarbital and valproate it was <5, and for phenytoin and carbamazepine it was >15 [1].

Epilepsy Anticonvulsant Therapeutic Index Maximal Electroshock

Duration of Seizure Protection: Remacemide vs. Phenytoin, Carbamazepine, and Valproate

At doses equivalent to the ED50 or 3× ED50 in the rat MES test, the duration of seizure protection provided by remacemide was superior or comparable to phenytoin and phenobarbital, and significantly longer than that of carbamazepine or valproate. While exact times vary by dose, remacemide's protection lasted up to 8 hours at 3× ED50, whereas carbamazepine's protection declined to baseline by 4 hours [1].

Epilepsy Anticonvulsant Duration MES Model Pharmacodynamics

Desglycinyl-Remacemide Metabolite Potency vs. Parent Compound at Sodium Channels and NMDA Receptors

Remacemide's primary metabolite, desglycinyl-remacemide (DGR), is substantially more potent than the parent drug. In cultured neurons, DGR inhibited sustained repetitive firing of sodium-dependent action potentials with a potency over 6-fold greater than remacemide. In receptor binding studies, DGR displaced [3H]MK-801 from NMDA receptors with 100-fold higher potency than remacemide [1].

Active Metabolite Sodium Channel NMDA Receptor Potency

Remacemide Adjunctive Therapy in Refractory Epilepsy: Dose-Response vs. Placebo

In a randomized, double-blind, placebo-controlled trial of adjunctive remacemide in patients with refractory epilepsy, remacemide treatment was associated with a dose-related increase in responder rate (≥50% reduction in seizure frequency). The responder rate reached statistical significance at the highest dose tested, 800 mg/day, where 23% of patients responded compared to 3% on placebo (p<0.05) [1].

Epilepsy Adjunctive Therapy Clinical Trial Refractory Seizures

Pharmacodynamic Interaction Profile with Conventional AEDs: Isobolographic Analysis

Isobolographic analysis of remacemide combined with conventional AEDs in the mouse MES model revealed additive interactions with valproate, carbamazepine, and phenytoin across all fixed ratios (1:3, 1:1, 3:1). Interactions with phenobarbital were additive at 1:1 and 3:1 ratios, but antagonistic at a 1:3 ratio [1]. Importantly, these pharmacodynamic interactions were accompanied by complex pharmacokinetic changes; for example, remacemide co-administration increased brain concentrations of carbamazepine by 71%, phenobarbital by 21%, and phenytoin by 16% [1].

Drug Interactions Pharmacodynamics Epilepsy Isobolographic Analysis

Lack of Cognitive Impairment vs. Other AEDs in Operant Learning Paradigm

In a rat operant learning paradigm, remacemide hydrochloride and its structural analog FPL 15896AR did not disrupt the acquisition of a fixed-ratio (FR3) response. In contrast, clonazepam, lamotrigine, MK-801, phenobarbital, felbamate, phenytoin, and carbamazepine all significantly increased the number of hours required to achieve the learning criterion relative to vehicle control [1].

Cognitive Function Anticonvulsant Side Effects Operant Conditioning Behavioral Toxicology

Optimal Research and Industrial Use Cases for Remacemide (CAS 135252-01-6) Based on Quantitative Differentiation


Preclinical Investigation of Anticonvulsant Efficacy with Reduced Cognitive Side Effects

Leverage remacemide's unique profile in operant learning paradigms [1] to study anticonvulsant mechanisms without the confounding variable of cognitive impairment that plagues most standard AEDs. This is particularly valuable for chronic dosing studies where behavioral endpoints are critical.

Combination Therapy Research with Conventional AEDs

Utilize remacemide in polytherapy studies with carbamazepine, phenytoin, or valproate. The well-characterized additive pharmacodynamic interactions and predictable pharmacokinetic changes (e.g., 71% increase in carbamazepine brain levels) [2] provide a defined experimental system for investigating rational combination strategies for refractory epilepsy.

Neuroprotection Studies in Excitotoxicity Models

Employ remacemide in models of cerebral ischemia or neurodegeneration where both NMDA receptor overactivation and sodium channel dysfunction contribute to pathology. The dual mechanism, combined with a favorable safety profile compared to high-affinity NMDA antagonists [3], makes it a relevant tool for exploring glutamatergic neurotoxicity pathways.

Pharmacological Dissection of NMDA Receptor Subtypes

Use remacemide as a low-affinity, non-competitive NMDA antagonist probe. Its distinct binding profile and the 100-fold potency difference of its metabolite DGR at displacing [3H]MK-801 [4] allow for nuanced studies of NMDA receptor channel block, differentiating it from high-affinity tools like MK-801 or competitive antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remacemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.